molecular formula C11H14Br2O2 B6317952 (3,5-Dibromo-4-butoxyphenyl)methanol CAS No. 1697692-87-7

(3,5-Dibromo-4-butoxyphenyl)methanol

Cat. No.: B6317952
CAS No.: 1697692-87-7
M. Wt: 338.04 g/mol
InChI Key: GXTKXXOZWSVHOP-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-butoxyphenyl)methanol is a chemical compound with the molecular formula C11H12Br2O2. It is a derivative of phenol, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, a butoxy group at the 4 position, and a methanol group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-butoxyphenyl)methanol typically involves the bromination of 4-butoxyphenol followed by the introduction of a methanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-butoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dibromo-4-butoxyphenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-butoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atoms and the butoxy group play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dibromo-4-butoxyphenyl)methanol is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The butoxy group enhances its solubility and may influence its biological activity and interaction with molecular targets .

Properties

IUPAC Name

(3,5-dibromo-4-butoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-6,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTKXXOZWSVHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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